molecular formula C25H28N4O3 B12334979 methyl 7-[[2-(N-phenylanilino)pyrimidine-5-carbonyl]amino]heptanoate

methyl 7-[[2-(N-phenylanilino)pyrimidine-5-carbonyl]amino]heptanoate

Cat. No.: B12334979
M. Wt: 432.5 g/mol
InChI Key: NPLDVQUTPVSJDB-UHFFFAOYSA-N
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Description

(E)-Methyl 7-(2-(penta-2,4-dien-2-yl(phenyl)amino)pyrimidine-5-carboxamido)heptanoate is a complex organic compound with a molecular formula of C24H30N4O3 and a molecular weight of 422.52 g/mol . This compound is primarily used in research settings and is known for its unique structural properties, which make it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 7-(2-(penta-2,4-dien-2-yl(phenyl)amino)pyrimidine-5-carboxamido)heptanoate involves multiple steps. One common method includes the following stages :

    Stage 1: A mixture of the starting compound, sodium hydroxide in methanol, and dichloromethane is cooled to 0°C for 10 minutes.

    Stage 2: Hydroxylamine is added to the mixture, which is then allowed to warm to room temperature over 20 minutes.

    Stage 3: The reaction mixture is treated with hydrochloric acid in water to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 7-(2-(penta-2,4-dien-2-yl(phenyl)amino)pyrimidine-5-carboxamido)heptanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Water radical cations in microdroplets.

    Reduction: Microdroplet chemistry without traditional reducing agents.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products

The major products formed from these reactions include quaternary ammonium cations and other oxidized or reduced derivatives, depending on the specific reaction conditions.

Scientific Research Applications

(E)-Methyl 7-(2-(penta-2,4-dien-2-yl(phenyl)amino)pyrimidine-5-carboxamido)heptanoate has several applications in scientific research :

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-Methyl 7-(2-(penta-2,4-dien-2-yl(phenyl)amino)pyrimidine-5-carboxamido)heptanoate involves its interaction with specific molecular targets and pathways . The compound binds to nuclear receptors, which are proteins responsible for sensing various molecules and regulating gene expression. Upon binding, the compound induces a conformational change in the receptor, leading to the activation or repression of target genes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-Methyl 7-(2-(penta-2,4-dien-2-yl(phenyl)amino)pyrimidine-5-carboxamido)heptanoate is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H28N4O3

Molecular Weight

432.5 g/mol

IUPAC Name

methyl 7-[[2-(N-phenylanilino)pyrimidine-5-carbonyl]amino]heptanoate

InChI

InChI=1S/C25H28N4O3/c1-32-23(30)16-10-2-3-11-17-26-24(31)20-18-27-25(28-19-20)29(21-12-6-4-7-13-21)22-14-8-5-9-15-22/h4-9,12-15,18-19H,2-3,10-11,16-17H2,1H3,(H,26,31)

InChI Key

NPLDVQUTPVSJDB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCNC(=O)C1=CN=C(N=C1)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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